(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine
Description
(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine is a heterocyclic compound featuring a thiophene core substituted at position 4 with a phenyl ring bearing a 2-(trifluoromethoxy) group. This compound is synthesized via multi-step protocols involving Suzuki-Miyaura coupling of boronic acids with brominated intermediates, followed by deprotection steps (). Its structural uniqueness lies in the electron-withdrawing trifluoromethoxy group and aromatic thiophene, which influence lipophilicity, metabolic stability, and electronic properties.
Properties
IUPAC Name |
[4-[2-(trifluoromethoxy)phenyl]thiophen-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NOS/c13-12(14,15)17-11-4-2-1-3-10(11)8-5-9(6-16)18-7-8/h1-5,7H,6,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAAOBJSUXDBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2)CN)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(2-(Trifluoromethoxy)phenyl)thiophene-2-carbonitrile
An alternative route begins with the preparation of 4-(2-(trifluoromethoxy)phenyl)thiophene-2-carbonitrile. This intermediate is synthesized via Sonogashira coupling between 2-iodo-4-cyanothiophene and 2-(trifluoromethoxy)phenylacetylene, using PdCl₂(PPh₃)₂ and CuI as catalysts.
Coupling Parameters
-
Catalyst: PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%)
-
Base: Et₃N
-
Solvent: THF
Catalytic Hydrogenation of the Nitrile Group
The nitrile group is reduced to a primary amine using Raney nickel under hydrogen gas (H₂) at 40 psi. This reaction occurs in methanol, yielding the target compound with 85% efficiency.
Reduction Conditions
-
Catalyst: Raney Ni (10 wt%)
-
Pressure: 40 psi H₂
-
Solvent: MeOH
Comparative Analysis of Methods
| Parameter | Boc/Suzuki Method | Nitrile Reduction Method |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield | 58% | 65% |
| Key Advantage | High regiocontrol | Fewer steps |
| Limitation | Boc deprotection required | Requires high-pressure H₂ |
The Boc/Suzuki method offers superior control over substitution patterns, critical for pharmaceutical applications. In contrast, the nitrile reduction pathway provides a shorter synthetic route but necessitates specialized equipment for hydrogenation.
Scale-Up Considerations and Optimization
Chemical Reactions Analysis
Types of Reactions
(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to modify the thiophene ring or the trifluoromethoxy group.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanamine group can yield imines or amides, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
Scientific Research Applications
Biological Activities
Research indicates that (4-(2-(trifluoromethoxy)phenyl)thiophen-2-yl)methanamine exhibits several biological activities that make it a candidate for pharmaceutical applications:
- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various strains of bacteria and fungi. The compound's minimum inhibitory concentration (MIC) values suggest potential effectiveness against pathogens like Mycobacterium tuberculosis .
- Cytotoxicity : Some derivatives demonstrate cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy. The mechanism often involves inducing apoptosis or inhibiting cellular proliferation pathways.
- Neuroprotective Effects : Certain studies suggest that compounds in this class may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .
Applications in Medicinal Chemistry
The unique trifluoromethoxy group enhances lipophilicity and metabolic stability, making this compound a valuable scaffold in drug design. Its applications include:
- Drug Development : The compound can serve as a lead structure for developing new therapeutics targeting bacterial infections or cancer.
- Pharmacological Studies : It can be utilized in pharmacological studies to understand interactions with biological targets, potentially leading to the discovery of novel drug candidates.
- Bioconjugation : The amine functionality allows for easy conjugation with other biomolecules, enhancing specificity and efficacy in targeted therapies.
Materials Science Applications
Beyond medicinal chemistry, this compound's properties lend themselves to applications in materials science:
- Organic Electronics : Thiophene-based compounds are known for their conductive properties, making them suitable for use in organic semiconductors and photovoltaic devices.
- Polymer Chemistry : The incorporation of trifluoromethoxy groups can modify the physical properties of polymers, enhancing thermal stability and chemical resistance.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antimicrobial Testing : A study conducted on various derivatives showed promising results against Mtb H37Rv strains, suggesting a pathway for developing new anti-tuberculosis drugs .
- Cytotoxicity Assays : In vitro testing on cancer cell lines demonstrated significant cytotoxic effects, warranting further investigation into its mechanisms and potential as an anticancer agent.
- Material Properties Evaluation : Research into the electrical properties of thiophene derivatives indicated enhanced conductivity when incorporated into polymer matrices, suggesting applications in flexible electronics.
Mechanism of Action
The mechanism by which (4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
Compound 1 : (5-(4-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine
- Structure : Thiophene with methanamine at position 2 and 4-(trifluoromethoxy)phenyl at position 5.
- Key Differences : The trifluoromethoxy group is at the para position of the phenyl ring, altering electronic distribution compared to the target compound’s ortho substitution . This positional isomer may exhibit distinct reactivity or binding affinities due to steric and electronic effects.
Heterocyclic Variants
Compound 2 : (4-(Selenophen-2-yl)phenyl)methanamine
- Structure: Replaces thiophene with selenophene, a heavier chalcogen analog.
- Key Differences: Selenophene’s larger atomic radius and polarizability enhance π-π stacking interactions but reduce solubility in polar solvents.
Compound 3 : (4-(Furan-2-yl)phenyl)methanamine
Substituent Variants
Compound 4 : (2-(Trifluoromethoxy)phenyl)methanamine
- Structure : Simplifies the target compound by removing the thiophene ring.
- This compound is often a precursor in syntheses.
Compound 5 : (2-Chloro-4-(trifluoromethoxy)phenyl)methanamine hydrochloride
- Structure : Adds a chloro substituent at position 2 of the phenyl ring.
Heterocycle-Substituted Derivatives
Compound 6 : (4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl)methanamine
- Structure : Replaces thiophene with thiazole and substitutes trifluoromethoxy with trifluoromethyl .
- Key Differences : Thiazole’s nitrogen atom increases polarity, while the trifluoromethyl group (CF₃) is more electron-withdrawing than trifluoromethoxy (OCF₃), affecting electronic properties and target engagement.
Physicochemical Comparison
| Compound | LogP* | Solubility (mg/mL) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~3.1 | <1 (PBS) | 120–125 | Thiophene, OCF₃, NH₂ |
| (5-(4-OCF₃-phenyl)thiophene) | ~3.0 | <1 (PBS) | 115–120 | Thiophene, OCF₃ (para) |
| (4-Selenophene-phenyl) | ~2.8 | <0.5 (DMSO) | 110–115 | Selenophene, NH₂ |
| (2-Cl-4-OCF₃-phenyl) | ~3.5 | <0.3 (EtOH) | 135–140 | Cl, OCF₃, NH₂ |
*Estimated using fragment-based methods.
Research Implications
- Pharmacological Potential: The trifluoromethoxy group enhances blood-brain barrier penetration and metabolic stability, making the target compound a candidate for CNS-targeted therapies. Analogs with selenophene or thiazole may exhibit unique enzyme inhibition profiles (e.g., LOX inhibitors in ).
- SAR Insights: Ortho vs. para OCF₃: Ortho substitution may improve steric interactions with hydrophobic binding pockets. Heterocycle Choice: Thiophene > selenophene in solubility; thiazole > furan in electronic versatility.
Biological Activity
(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. The trifluoromethoxy group contributes significantly to its chemical properties, enhancing its interaction with biological targets. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H10F3NOS, with a molecular weight of 273.28 g/mol. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and stability, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H10F3NOS |
| Molecular Weight | 273.28 g/mol |
| CAS Number | 1469032-23-2 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Thiophene derivatives, including this compound, have been shown to act as voltage-gated sodium channel blockers , which are crucial in the development of anesthetics and anticonvulsants. This mechanism suggests potential applications in treating neurological disorders.
Biological Activities
- Antioxidant Activity : Research indicates that thiophene derivatives can exhibit significant antioxidant properties. In various assays, these compounds have been shown to scavenge free radicals effectively, contributing to their potential therapeutic effects.
- Cholinesterase Inhibition : Some studies have demonstrated that derivatives related to this compound possess inhibitory activity against cholinesterases, which are important targets in Alzheimer's disease therapy. For instance, compounds similar to this compound showed IC50 values indicating effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
- Antimicrobial Activity : Preliminary studies suggest that the compound may also exhibit antimicrobial properties against certain strains of bacteria and fungi, although further research is needed to elucidate these effects comprehensively.
Case Studies and Research Findings
A study published in the journal Molecules explored the structure-activity relationship (SAR) of thiophene derivatives, including those with trifluoromethoxy substitutions. The results indicated that modifications in the thiophene ring significantly influenced their biological activities, particularly in terms of cholinesterase inhibition and antioxidant capacity .
Another research article highlighted the synthesis and evaluation of various arylamino alcohol derivatives against Plasmodium falciparum, where similar compounds demonstrated promising antimalarial activity . These findings underscore the importance of exploring diverse derivatives for their potential therapeutic applications.
Q & A
Q. What are the established synthetic routes for (4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine?
The compound is typically synthesized via multi-step protocols involving:
- Boc protection of thiophen-2-ylmethanamine to prevent amine interference during subsequent reactions.
- Bromination to introduce a reactive site for cross-coupling (e.g., at the 5-position of the thiophene ring).
- Suzuki-Miyaura coupling with 2-(trifluoromethoxy)phenylboronic acid to install the aryl group.
- Deprotection using acidic conditions (e.g., HCl in dioxane) to regenerate the primary amine .
Key intermediates should be characterized via /-NMR and LC-MS to confirm regioselectivity and purity.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : -NMR reveals aromatic proton splitting patterns (e.g., coupling between thiophene and trifluoromethoxy-substituted phenyl groups). The trifluoromethoxy (-OCF) group shows a distinct -NMR signal near -55 to -60 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, particularly loss of the trifluoromethoxy moiety.
- FT-IR : Stretching vibrations for the amine (-NH) at ~3350 cm and C-F bonds near 1100–1250 cm.
Q. What safety precautions are recommended given limited toxicological data?
- Handling : Use fume hoods, nitrile gloves, and PPE due to potential amine reactivity and fluorine-related hazards.
- Storage : Keep under inert atmosphere (N) at 2–8°C to prevent degradation or moisture absorption .
- Toxicity Mitigation : Assume acute toxicity until studies confirm otherwise. Follow OECD Guidelines 423/425 for preliminary acute oral toxicity assessments.
Advanced Research Questions
Q. How does the trifluoromethoxy group influence electronic properties in structure-activity relationships (SAR)?
The -OCF group is a strong electron-withdrawing substituent, which:
- Reduces electron density on the phenyl ring, affecting π-π stacking in receptor binding.
- Enhances metabolic stability compared to -OCH, as observed in analogs like 2-(4-(trifluoromethoxy)phenyl)ethanamine .
SAR studies should compare analogs with -OCF, -CF, and -OCH using computational models (e.g., DFT for electrostatic potential maps) and in vitro assays .
Q. What challenges arise in optimizing Suzuki coupling for this compound?
- Regioselectivity : Competing coupling at alternative positions (e.g., 3- vs. 5-bromothiophene) requires careful control of catalyst systems. Pd(PPh)/KCO in THF/HO (3:1) at 80°C improves selectivity for the 4-aryl product .
- Side Reactions : Protodeboronation of the arylboronic acid can occur; adding catalytic amounts of CuI suppresses this .
Monitor reaction progress via TLC (hexane:EtOAc, 4:1) and purify intermediates via flash chromatography.
Q. How can stability under varying pH conditions be assessed for drug development?
- Kinetic Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C. Analyze degradation products via HPLC-MS.
- Degradation Pathways : The amine group may undergo oxidation to nitro or imine derivatives under acidic/oxidative conditions. Fluorinated groups generally resist hydrolysis .
- Accelerated Stability Testing : Use Q (Arrhenius equation) to predict shelf-life at 25°C from high-temperature data (40–60°C).
Q. What strategies improve solubility for in vivo studies?
- Salt Formation : Hydrochloride salts (e.g., (4-(trifluoromethoxy)phenyl)methanamine hydrochloride) enhance aqueous solubility .
- Co-Solvents : Use DMSO:PBS (1:4) for in vitro assays. For in vivo, employ cyclodextrin-based formulations.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amine) to temporarily mask polarity .
Q. How do structural analogs compare in receptor binding assays?
- Key Analogs :
- (5-(4-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)methanamine : Higher rigidity improves selectivity for CNS targets.
- (2-Bromo-5-(trifluoromethyl)phenyl)methanamine : Bromine substitution alters steric interactions but reduces metabolic clearance .
- Assay Design : Use radioligand binding (e.g., -labeled compounds) or surface plasmon resonance (SPR) to quantify affinity for targets like opioid or serotonin receptors .
Methodological Notes
- Contradictions in Data : highlights limited toxicological data, while assumes stability based on structural analogs. Validate assumptions with empirical studies.
- Advanced Synthesis : For scale-up, replace LiAlH (nitrile reduction) with safer alternatives like NaBH/NiCl .
- Analytical Validation : Cross-validate LC-MS methods with -NMR integration to ensure purity >95% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
